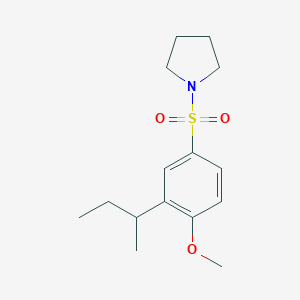
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide, also known as CEFA, is a sulfonamide-based compound that has been extensively studied for its potential use in the field of medicinal chemistry. CEFA has been found to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess a wide range of biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. In inflammatory cells, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its wide range of pharmacological properties, which makes it a potential candidate for the treatment of various diseases. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide. One area of interest is the development of novel analogs of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide that possess improved pharmacological properties such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide and to identify potential molecular targets for its pharmacological effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide in humans.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-ethoxy-4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In cancer research, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the treatment of bacterial infections.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H15ClFNO3S |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H15ClFNO3S/c1-3-21-15-9-12(6-7-13(15)17)22(19,20)18-14-8-11(16)5-4-10(14)2/h4-9,18H,3H2,1-2H3 |
Clé InChI |
XLVPHDPDFUSITR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)F |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)



![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)




